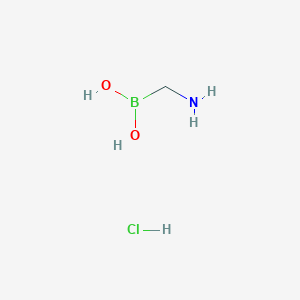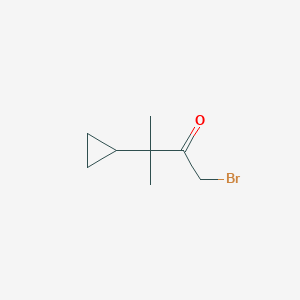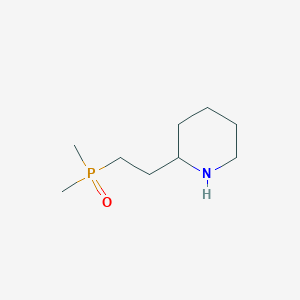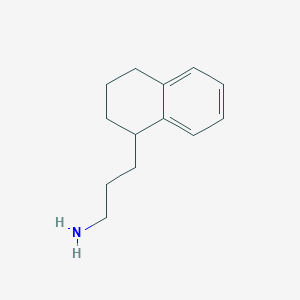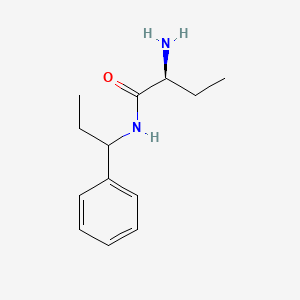
(2s)-2-Amino-N-(1-phenylpropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s)-2-Amino-N-(1-phenylpropyl)butanamide is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a phenyl group, and a butanamide backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-N-(1-phenylpropyl)butanamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive approach. This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale transaminase reactions or other catalytic processes that ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2s)-2-Amino-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2s)-2-Amino-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2s)-2-Amino-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups and applications.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with a similar amino group but different structural features and biological activities.
Uniqueness
(2s)-2-Amino-N-(1-phenylpropyl)butanamide stands out due to its specific stereochemistry and the presence of both an amino group and a butanamide backbone. This unique combination of features makes it a valuable compound for various synthetic and medicinal applications.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16)/t11-,12?/m0/s1 |
Clave InChI |
CKJBSQCKHBRRHZ-PXYINDEMSA-N |
SMILES isomérico |
CC[C@@H](C(=O)NC(CC)C1=CC=CC=C1)N |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=O)C(CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)

